molecular formula C18H26N6O3 B14105097 8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14105097
M. Wt: 374.4 g/mol
InChI Key: QQDMGXPXGWRXQV-UHFFFAOYSA-N
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Description

8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups, and an imidazopurine core with multiple methyl substitutions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazopurine Core: This can be achieved through cyclization reactions involving appropriate purine derivatives.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where 2,6-dimethylmorpholine is reacted with an appropriate electrophile.

    Methylation: The final step involves the methylation of the imidazopurine core and the morpholine ring to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazopurine core and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds (e.g., bromoethane) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the imidazopurine core.

    1,6,7-Trimethylpurine: Another related compound with a purine core but different substitution patterns.

Uniqueness

8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of a morpholine ring and an imidazopurine core with specific methyl substitutions

Properties

Molecular Formula

C18H26N6O3

Molecular Weight

374.4 g/mol

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H26N6O3/c1-10-8-22(9-11(2)27-10)6-7-23-12(3)13(4)24-14-15(19-17(23)24)21(5)18(26)20-16(14)25/h10-11H,6-9H2,1-5H3,(H,20,25,26)

InChI Key

QQDMGXPXGWRXQV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C

Origin of Product

United States

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